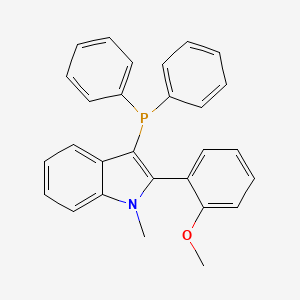![molecular formula C12H17BrN2 B6329419 1-[(2-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240570-82-4](/img/structure/B6329419.png)
1-[(2-Bromophenyl)methyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Bromophenyl)methyl]-2-methylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Bromophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached at the 2nd position. The “methyl” indicates the presence of a CH3 group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a piperazine ring with a methyl group attached at one nitrogen and a 2-bromophenyl group attached at the other nitrogen .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For instance, the bromine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, melting point, and boiling point would be influenced by factors such as the presence of the bromine atom and the piperazine ring .Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including neurotransmission, immune response, and cellular signaling .
Mode of Action
Based on the structure of the compound and its similarity to other known compounds, it is likely that it interacts with its targets by forming non-covalent bonds, such as hydrogen bonds and van der waals interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections . The compound’s effects on these pathways can lead to downstream effects on cellular processes such as cell proliferation, apoptosis, and immune response .
Pharmacokinetics
The piperazine moiety could be metabolized by various enzymes in the liver, and the compound is likely excreted in the urine and feces .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, anticancer, and antiviral activities . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 1-[(2-Bromophenyl)methyl]-2-methylpiperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Temperature and humidity can also affect the compound’s stability. Furthermore, the presence of other compounds, such as proteins or drugs, can influence the compound’s binding to its targets and its overall efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMRYATTOTBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

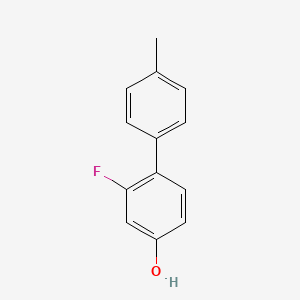

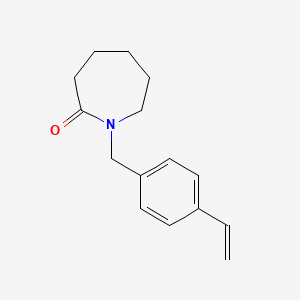
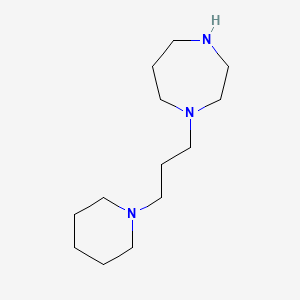



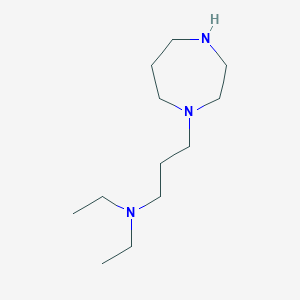
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)


